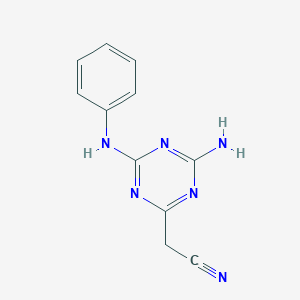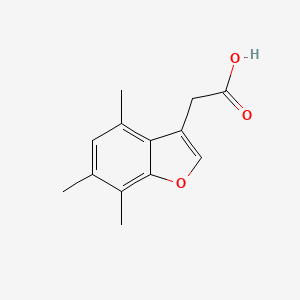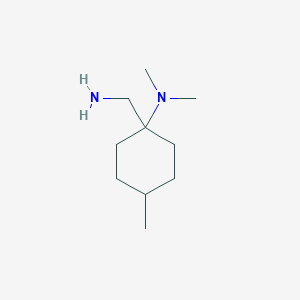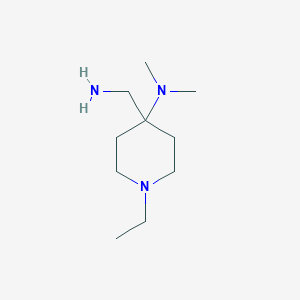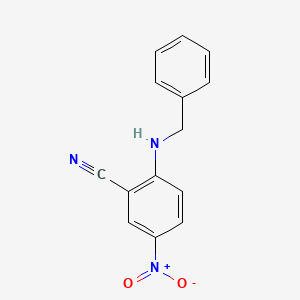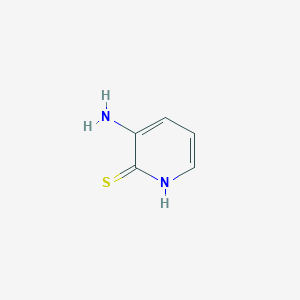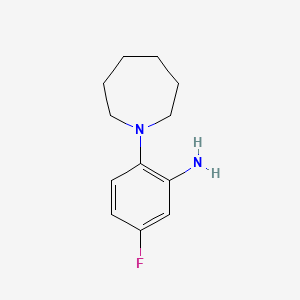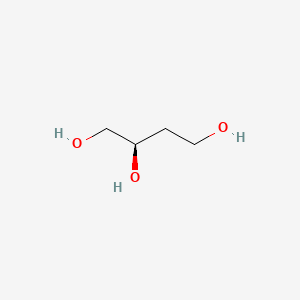
(r)-Butane-1,2,4-triol
概要
説明
(r)-Butane-1,2,4-triol is a useful research compound. Its molecular formula is C4H10O3 and its molecular weight is 106.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Enantioselective Synthesis and Biological Activities
- Enantioselective Synthesis : (R)-Butane-1,2,4-triol has been utilized in the enantioselective synthesis of octane-1,3,7-triol, a compound identified in apples with potential antimicrobial properties (Beuerle et al., 1999).
Chemical Synthesis and Catalysis
- Transacetalization Catalysis : This compound has been used in transacetalization reactions with cobalt(II) chloride and chlorotrimethylsilane, facilitating the conversion into methanol derivatives with high regiospecificity and diastereoselectivity (Battisti et al., 2014).
NMR Spectroscopy and Structural Analysis
- Nuclear Magnetic Resonance (NMR) Analysis : this compound has been identified and analyzed using NMR techniques, contributing to structural elucidation in chemical research (Yu Shu-lin, 2010).
Synthesis of Pharmaceutical Intermediates
- Synthesis of N-homoceramides : It serves as a building block for synthesizing a new class of N-homoceramides, which are important in pharmaceutical and cosmetic applications (Hillaert & van Calenbergh, 2005).
Organometallic Chemistry
- Organometallic Reactions : This triol is involved in reactions aiming at synthesizing organometallic compounds, providing insights into reaction mechanisms and applications in material science (Biesemans et al., 2003).
Biocatalysis and Chiral Synthesis
- Biocatalysis : this compound derivatives have been obtained via biocatalytic processes, demonstrating the solvent's influence on enantioselectivity in organic synthesis (Herradón & Valverde, 1994).
Chemistry of Heterocycles and Complex Molecules
- Heterocyclic Chemistry : The compound has potential uses in the formation of non-racemic acetals and heterocycles, contributing to the development of new synthetic methods in organic chemistry (Kendall & Woodgate, 1998).
Dehydration and High-Temperature Reactions
- High-Temperature Reactions : Studied in high-temperature liquid water treatment, it undergoes intramolecular dehydration, relevant to the study of reaction mechanisms under extreme conditions (Yamaguchi et al., 2010).
Nucleic Acid Chemistry
- Nucleic Acid Research : Its derivatives are explored in the context of intercalating nucleic acids, enhancing the understanding of DNA interactions and potential applications in molecular biology (Aly et al., 2005).
Pharmaceutical Intermediate Separation
- Chromatographic Separation : Used in the separation of pharmaceutical intermediates, demonstrating its role in improving drug synthesis processes (Acetti et al., 2010).
Ring-Strain and Reaction Discovery
- Ring-Strain Studies : Its derivatives are involved in studying ring-strain effects, which is fundamental in discovering new reactions and synthesizing novel compounds (Walczak et al., 2015).
Hydrogenation Catalysis
- Hydrogenation Reactions : Investigated in catalyzing hydrogenation reactions, contributing to the understanding of catalytic processes in industrial chemistry (Grant et al., 1978).
Hydrogen Bonding Studies
- Hydrogen Bonding Research : Its study aids in understanding hydrogen bonding patterns in organic molecules, crucial for designing molecules with specific properties (Foster et al., 1961).
Biotechnological Production
- Biotechnological Applications : Engineered E. coli strains have been developed to produce derivatives from glucose, showing potential in renewable chemical production (Kataoka et al., 2013).
Refrigeration and Thermal Engineering
- Refrigeration Technology : It is studied in the context of refrigerant mixtures, suggesting potential applications in improving refrigeration systems (Tashtoush et al., 2002).
特性
IUPAC Name |
(2R)-butane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXKVVRQIIOZGF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426378 | |
| Record name | (r)-butane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70005-88-8 | |
| Record name | (2R)-1,2,4-Butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70005-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Butanetriol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070005888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (r)-butane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-Butane-1,2,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,4-BUTANETRIOL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H270PVK464 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)
![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)
